molecular formula C10H9ClN2O B1348972 4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol CAS No. 206986-84-7

4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol

Cat. No. B1348972
CAS RN: 206986-84-7
M. Wt: 208.64 g/mol
InChI Key: ZACPHJJGWLADHD-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol, also known as 4-chloro-5-methylpyrazole (4-CMP), is a synthetic, heterocyclic phenolic compound with a broad range of applications in scientific research and in laboratory experiments. It is a colorless, crystalline solid that has a melting point of 155-157 °C and a boiling point of 314 °C. 4-CMP is a versatile compound that is used as a reagent in organic synthesis and as a ligand in coordination chemistry. It also has potential applications in the fields of medicine and biochemistry.

Scientific Research Applications

  • Antifungal Activity

    • Pyrazolo[1,5-a]pyrimidine derivatives, including those related to 4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol, have been investigated for their antifungal properties. Certain derivatives have shown significant effectiveness against phytopathogenic fungi like Colletotrichum gloeosporioides, demonstrating good antifungal abilities with IC50 values ranging from 24.90 to 28.28 μg/mL (Zhang, Peng, Wang, Wang, & Zhang, 2016).
  • Hydrogen-Bonded Chain Formation

    • Hydrogen-bonded chains in certain phenol derivatives, similar to 4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol, have been studied. These structures are linked by C-H...O hydrogen bonds, which are significant for understanding molecular interactions in complex chemical systems (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
  • Molecular Docking and Quantum Chemical Calculations

    • Quantum chemical calculations have been conducted on similar compounds to understand their molecular structure, spectroscopic data, and potential biological effects. These studies include density functional theory calculations, providing insights into molecular parameters, charge transfer, and biological effects based on molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
  • Luminescent Properties

    • The luminescent property of similar compounds has been explored. Understanding the luminescent behavior of these compounds can be pivotal in developing new materials with specific optical properties (Tang, Tao, Cheng, & Liu, 2014).
  • Coordination Sphere Bonding in Copper Extractants

    • The role of alkyl-substituted phenolic pyrazoles in functioning as copper extractants has been examined. The study shows how the substitution in the phenol ring affects the strength and selectivity of these compounds, which is crucial in applications like solvent extraction (Healy et al., 2016).
  • Synthesis and Evaluation as Antioxidant Additives

    • Derivatives of 4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol have been synthesized and evaluated as antioxidant additives, highlighting their potential use in enhancing the performance of lubricating oils (Amer, Hassan, Moawad, & Shaker, 2011).
  • Inhibition of Steel Corrosion

  • Anticancer and Antimicrobial Properties

    • Novel biologically potent heterocyclic compounds, structurally related to 4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol, have been synthesized and evaluated for their anticancer and antimicrobial activities. These compounds have shown potential against various cancer cell lines and pathogenic strains (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6-4-10(14)7(5-8(6)11)9-2-3-12-13-9/h2-5,14H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACPHJJGWLADHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2=CC=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425210
Record name 4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol

CAS RN

206986-84-7
Record name 4-Chloro-5-methyl-2-(1H-pyrazol-3-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206986-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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